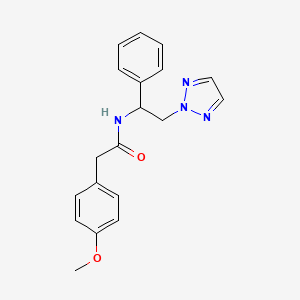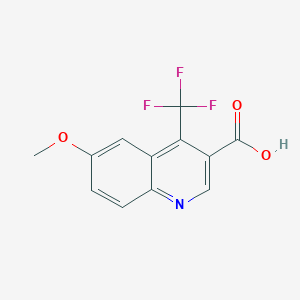![molecular formula C21H28N2O2 B2918458 N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1645426-10-3](/img/structure/B2918458.png)
N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methoxy group, a tetrahydronaphthalene ring, a piperidine ring, and a carboxamide group. These functional groups could potentially influence the compound’s reactivity, physical properties, and biological activity .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a tetrahydronaphthalene ring with a methoxy group at the 6-position, a piperidine ring with a carboxamide group at the 4-position, and a prop-2-ynyl group attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group might undergo reactions such as demethylation, the carboxamide group might participate in hydrolysis or reduction reactions, and the alkyne group might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group and the nonpolar tetrahydronaphthalene ring could influence the compound’s solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Binding and Antiproliferative Activity
N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide has been studied for its affinity and selectivity at sigma(1) and sigma(2) receptors. These compounds, including 4-Methyl derivative 31 and 3,3-dimethyl derivative 26, demonstrated high potency as sigma(1) ligands and exhibited selectivity profiles relative to sigma(2) receptors and Delta(8)-Delta(7) sterol isomerase site. They are suggested as tools for PET experiments. Some derivatives also showed antiproliferative activity in rat C6 glioma cells, indicating potential sigma(1) antagonist activity and applications in tumor research and therapy (Berardi et al., 2005).
Sphingosine-1-Phosphate (S1P) Receptor Agonist for Autoimmune Diseases
The compound was identified as part of the discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5. This discovery is significant for the treatment of autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). The compound exhibited high selectivity for S1P1 over S1P3 and demonstrated potency in peripheral lymphocyte lowering tests in mice (Kurata et al., 2017).
Potential Use as Positron Emission Tomography Radiotracers
Analogs of the compound have been designed with reduced lipophilic character for potential use as positron emission tomography (PET) radiotracers. These modifications were aimed at improving its utility in therapeutic and/or diagnostic applications in oncology. The analogs displayed significant affinities within sigma receptor subtypes, with certain compounds exhibiting σ(2)-selectivity and consistent lipophilicity for tumor cell entry (Abate et al., 2011).
Use in Oxidative Cyclization-Alkoxycarbonylation Reactions
The compound has been involved in reactions under oxidative carbonylation conditions to produce various heterocyclic derivatives. These reactions have led to the formation of compounds like cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives. This demonstrates its utility in complex chemical synthesis and the formation of diverse chemical structures (Bacchi et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-11-23-12-9-16(10-13-23)21(24)22-15-18-6-4-5-17-14-19(25-2)7-8-20(17)18/h1,7-8,14,16,18H,4-6,9-13,15H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXLTMXPUYMDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CNC(=O)C3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)
![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)
![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)
![(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918388.png)


![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2918393.png)

![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)